2-Tert-butoxy-5-hydroxy-N-methylbenzamide
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Overview
Description
2-Tert-butoxy-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol It is characterized by the presence of a tert-butoxy group, a hydroxy group, and an N-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-hydroxy-N-methylbenzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 5-hydroxy-N-methylbenzamide with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine.
Scientific Research Applications
2-Tert-butoxy-5-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Tert-butoxy-5-hydroxy-N-methylbenzamide exerts its effects depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: Similar in structure but with an aldehyde group instead of an amide.
2-tert-Butoxy-5-hydroxybenzoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
2-Tert-butoxy-5-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-hydroxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-10-6-5-8(14)7-9(10)11(15)13-4/h5-7,14H,1-4H3,(H,13,15) |
InChI Key |
FFMLEQUNWLJOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)C(=O)NC |
Origin of Product |
United States |
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